molecular formula C23H19BrN2O6 B15013373 4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate

4-[(E)-{2-[(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenyl (2E)-3-(furan-2-yl)prop-2-enoate

Cat. No.: B15013373
M. Wt: 499.3 g/mol
InChI Key: UIIVGMABMCVJHR-YIXXXFCASA-N
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Description

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound characterized by its unique structure, which includes a brominated phenoxy group, a methoxy group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE typically involves multiple steps, starting with the preparation of the brominated phenoxy intermediate. This intermediate is then reacted with other reagents under specific conditions to form the final compound. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger batches, and ensuring compliance with safety and environmental regulations. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a range of substituted phenoxy compounds .

Scientific Research Applications

4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    4-BROMO-2-[(E)-({4-[(E)-2-(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)ETHENYL]PHENYL}IMINO)METHYL]PHENOL: Similar structure but with different functional groups.

    4-BROMO-2-[(E)-({4-[(E)-2-(4-{[(E)-(5-BROMO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}PHENYL)ETHENYL]PHENYL}IMINO)METHYL]PHENOL: Another similar compound with variations in the substituents.

Uniqueness

The uniqueness of 4-[(E)-{[2-(4-BROMO-2-METHOXYPHENOXY)ACETAMIDO]IMINO}METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C23H19BrN2O6

Molecular Weight

499.3 g/mol

IUPAC Name

[4-[(E)-[[2-(4-bromo-2-methoxyphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C23H19BrN2O6/c1-29-21-13-17(24)6-10-20(21)31-15-22(27)26-25-14-16-4-7-19(8-5-16)32-23(28)11-9-18-3-2-12-30-18/h2-14H,15H2,1H3,(H,26,27)/b11-9+,25-14+

InChI Key

UIIVGMABMCVJHR-YIXXXFCASA-N

Isomeric SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)/C=C/C3=CC=CO3

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C=CC3=CC=CO3

Origin of Product

United States

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